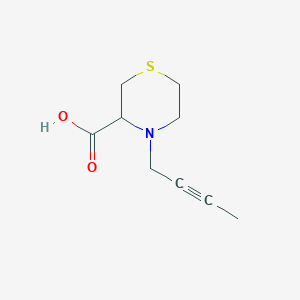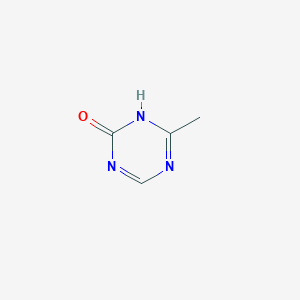![molecular formula C27H25NO7 B12861040 3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide](/img/structure/B12861040.png)
3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,6’-Dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide is a complex organic compound known for its unique structural properties This compound belongs to the class of spiro compounds, which are characterized by a spiro linkage between two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide typically involves multiple steps, starting from simpler precursors. One common method involves the condensation of a benzofuran derivative with a xanthene derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of the spiro linkage. The hydroxyl and carboxamide groups are introduced through subsequent functionalization reactions, such as hydroxylation and amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3’,6’-Dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxamide group can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3’,6’-Dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3’,6’-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The spiro linkage provides structural rigidity, which can influence the compound’s binding affinity and specificity. Additionally, the compound’s fluorescent properties make it useful for tracking and imaging in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’,6’-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-4-carboxylic acid
- N-{3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-yl}octadecanamide
- 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Uniqueness
3’,6’-Dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide is unique due to the presence of the 6-hydroxyhexyl group, which imparts additional hydrophilicity and potential for hydrogen bonding. This distinguishes it from other similar compounds and enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C27H25NO7 |
|---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C27H25NO7/c29-12-4-2-1-3-11-28-25(32)16-5-8-19-22(13-16)27(35-26(19)33)20-9-6-17(30)14-23(20)34-24-15-18(31)7-10-21(24)27/h5-10,13-15,29-31H,1-4,11-12H2,(H,28,32) |
InChI-Schlüssel |
HBJBCSJJUYYIRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCCO)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)




![(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12861019.png)

![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)

